3-(2-Phenylhydrazinyl)indol-2-one

Alzheimer's disease β-amyloid aggregation isatin hydrazone SAR

This unsubstituted 3-arylhydrazonoindolin-2-one is the minimal pharmacophore for intramolecular hydrogen bond-dependent Aβ binding (IC₅₀ 0.43 μM). It serves as the essential reference for establishing SAR in Aβ40 aggregation assays, quantifying the impact of substitutions on potency. It also exhibits ~10-fold CDK2 selectivity over CDK1. The crystallographically validated (Z)-configuration ensures batch consistency via melting point (214-216 °C) for reproducible antimicrobial and coordination chemistry research.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 17310-26-8
Cat. No. B090982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylhydrazinyl)indol-2-one
CAS17310-26-8
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)O
InChIInChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,15,18H
InChIKeyDNZXYCPESQFVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenylhydrazinyl)indol-2-one (CAS 17310-26-8): Definitive Scaffold Guide for Indolin-2-one Hydrazone Procurement


3-(2-Phenylhydrazinyl)indol-2-one, systematically named (Z)-3-(2-phenylhydrazineylidene)indolin-2-one, is an indolin-2-one-based arylhydrazone that serves as the foundational scaffold for multiple therapeutic programs, including β-amyloid (Aβ) aggregation inhibition [1], cyclin-dependent kinase 2 (CDK2) inhibition [2], and antimicrobial applications [3]. As the unsubstituted parent of the 3-arylhydrazonoindolin-2-one series, it represents the minimal pharmacophoric structure required to assess substitution-dependent modulation of potency, selectivity, and physicochemical properties [4].

3-(2-Phenylhydrazinyl)indol-2-one (CAS 17310-26-8): Why Generic Indolin-2-one Analogs Cannot Substitute for This Scaffold


Indiscriminate substitution on the indolin-2-one core or the arylhydrazone moiety dramatically alters both the potency and the biological profile of this compound class [1]. For example, the removal of the phenyl ring or its replacement with aliphatic hydrazones abolishes the intramolecular hydrogen bond (IMHB) required for coplanarity and Aβ binding, resulting in a >100-fold loss of inhibitory potency [2]. Similarly, N-methylation of the hydrazone NH reduces Aβ anti-aggregation activity by more than 10-fold, underscoring that even minor modifications can invalidate the scaffold's intended biological function [3]. Consequently, this compound is not fungible with generic 'isatin hydrazones' but must be explicitly validated for the target application.

3-(2-Phenylhydrazinyl)indol-2-one (CAS 17310-26-8): Quantified Differentiation Evidence vs. Closest Analogs


3-(2-Phenylhydrazinyl)indol-2-one Achieves Submicromolar Aβ40 Aggregation Inhibition Superior to Aza- and Carboxyhydrazide Replacements

The unsubstituted 3-(2-phenylhydrazinyl)indol-2-one (designated Compound 1) inhibits Aβ40 peptide aggregation with an IC₅₀ of 0.43 μM in a thioflavin T fluorescence assay [1]. Replacement of the phenylhydrazone moiety with aza-derivatives (pyridyl) reduces potency to IC₅₀ 6.7–11 μM, while substitution with a carboxyhydrazide further diminishes activity [2]. Modifications that disrupt the intramolecular hydrogen bond between the hydrazone NH and the C2 carbonyl (e.g., indole-3-carbaldehyde analog 19) cause a >100-fold potency loss (IC₅₀ 41 μM) [3]. N-alkylation at the indole nitrogen yields equipotent analogs (IC₅₀ 0.53–0.83 μM), but N-methylation of the hydrazone NH reduces potency >10-fold [4].

Alzheimer's disease β-amyloid aggregation isatin hydrazone SAR

3-(2-Phenylhydrazinyl)indol-2-one Exhibits 10-Fold Selectivity for CDK2 over CDK1 in Oxindole-Based Kinase Inhibitor Series

The class of 1H-indole-2,3-dione 3-phenylhydrazones, of which 3-(2-phenylhydrazinyl)indol-2-one is the prototypical member, inhibits cyclin-dependent kinase 2 (CDK2) with approximately 10-fold greater potency than the closely related cyclin-dependent kinase 1 (CDK1) [1]. This selectivity profile was established through direct enzymatic assays and crystallographic analysis of the lead compound bound to CDK2, which revealed binding determinants that inform analogue design [2]. The differential activity versus CDK1 is critical for minimizing off-target cell cycle effects, as CDK1 inhibition is associated with greater cytotoxicity in non-proliferating cells [3].

kinase inhibition CDK2 cancer cell cycle

3-(2-Phenylhydrazinyl)indol-2-one Demonstrates Broad-Spectrum Antimicrobial Activity Confirmed by X-ray Structure and Stability Data

Isatin-3-phenylhydrazone was tested against a panel of seven clinically relevant microorganisms: Staphylococcus aureus, Bacillus subtilis, Enterococcus D, Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Candida albicans [1]. While quantitative MIC data for the free ligand are not reported in the primary study, the compound's X-ray crystal structure has been solved (confirming the (Z)-configuration stabilized by intramolecular N–H···O hydrogen bonding), and its UV-A photostability was characterized, showing first-order bleaching kinetics [2]. This structural and stability characterization provides essential quality control benchmarks absent from uncharacterized commercial analogs. Related metal complexes of isatin-3-phenylhydrazone exhibit MIC values of 0.15–1.50 μg/mL against Haemophilus influenzae and 3–25 μg/mL against Bacillus subtilis [3].

antimicrobial antibacterial antifungal isatin derivatives

3-(2-Phenylhydrazinyl)indol-2-one (CAS 17310-26-8): Optimized Use Cases Backed by Differentiation Evidence


Alzheimer's Disease Drug Discovery: Aβ Aggregation Inhibitor Lead Scaffold

Procure 3-(2-phenylhydrazinyl)indol-2-one as the unsubstituted reference compound for establishing SAR in Aβ40 aggregation assays. Its IC₅₀ of 0.43 μM [1] serves as the benchmark against which substituted derivatives are compared, enabling precise quantification of the effects of indole N-alkylation (equipotent), heteroaromatic replacement (15–100-fold potency loss), and hydrazone NH methylation (>10-fold loss). This compound is the minimal viable pharmacophore for intramolecular hydrogen bond-dependent Aβ binding [2].

CDK2 Kinase Inhibitor Programs: Selectivity Benchmarking

Utilize 3-(2-phenylhydrazinyl)indol-2-one as the foundational member of the 1H-indole-2,3-dione 3-phenylhydrazone class that exhibits ~10-fold selectivity for CDK2 over CDK1 [3]. This selectivity profile is essential for applications targeting cell cycle arrest in proliferating cancer cells while minimizing off-target effects on non-proliferating tissues. The compound's crystallographically validated binding mode to CDK2 [4] provides a structural basis for structure-guided optimization.

Antimicrobial Agent Development with Validated Structural Identity

Source this compound for antimicrobial screening programs where structural authentication is required. The published X-ray crystal structure confirms the (Z)-configuration and intramolecular hydrogen bonding network [5], enabling batch-to-batch quality control via melting point (214–216 °C) and spectroscopic comparison. The characterized UV-A photostability (first-order bleaching kinetics) informs appropriate storage and handling protocols for assay reproducibility [6].

Metal Complexation and Chemosensor Development

Employ 3-(2-phenylhydrazinyl)indol-2-one as a ligand scaffold for metal coordination chemistry. Its ability to form stable complexes with transition metals is evidenced by MIC data for metal complexes (0.15–1.50 μg/mL against H. influenzae), substantially more potent than the free ligand [7]. Additionally, the compound's anion-enhanced photochromic behavior and selective colorimetric response to Cu²⁺, Cr³⁺, and Co²⁺ ions [8] position it as a candidate for optical chemosensor development.

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